delta(1)-Tetrahydrocannabinol glucuronide

Descripción general

Descripción

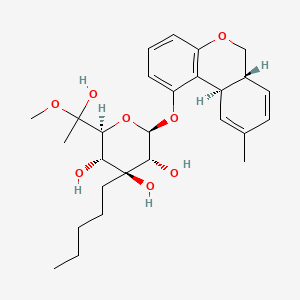

The compound delta(1)-Tetrahydrocannabinol glucuronide is a complex organic molecule with a unique structure It features a benzo[c]chromene moiety linked to a pentyloxane ring system, which is further substituted with various functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of delta(1)-Tetrahydrocannabinol glucuronide involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzo[c]chromene core, followed by the construction of the pentyloxane ring and subsequent functionalization. Typical reaction conditions involve the use of catalysts, solvents, and controlled temperatures to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

Delta(1)-Tetrahydrocannabinol glucuronide is primarily formed through the conjugation of THC with glucuronic acid via uridine 5′-diphosphoglucuronosyltransferase enzymes. This metabolic pathway plays a crucial role in the elimination of cannabinoids from the body, influencing their pharmacokinetic profiles.

Key Findings:

- Stability and Detection : Studies show that THC-glucuronides are stable in urine for extended periods, with this compound remaining detectable up to one year when frozen . This stability is vital for accurate drug testing and monitoring.

- Concentration Variability : Research indicates significant variability in glucuronide concentrations among individuals, influenced by factors such as frequency of use and metabolic differences . For instance, heavy cannabis users exhibit higher baseline levels of THC-glucuronide compared to occasional users.

Forensic Applications

This compound serves as a critical biomarker for assessing recent cannabis use in forensic toxicology. Its presence in blood and urine samples can provide evidence for legal cases involving driving under the influence or other drug-related offenses.

Case Studies:

- A study analyzed blood samples from participants after controlled cannabis administration, revealing that THC-glucuronide concentrations peaked shortly after smoking and remained elevated for several hours . This finding supports its utility as a marker for recent cannabis consumption.

- Another investigation highlighted the pharmacokinetic differences between occasional and frequent users, demonstrating that THC-glucuronide levels were significantly higher in frequent users across various time points post-consumption .

Clinical Implications

The clinical implications of this compound extend to understanding its potential therapeutic effects and side effects related to cannabis use.

Research Insights:

- Adverse Effects : Studies have linked chronic cannabis use to various adverse health effects, including respiratory issues and cognitive impairments . Monitoring THC-glucuronide levels may help correlate these effects with usage patterns.

- Therapeutic Monitoring : In clinical settings, measuring THC-glucuronide can aid in assessing adherence to cannabinoid-based therapies for conditions like chronic pain or multiple sclerosis, ensuring patients receive appropriate dosages without exceeding therapeutic thresholds .

Data Tables

The following tables summarize key findings related to the pharmacokinetics of this compound:

| Study | Sample Type | Peak Concentration (µg/L) | Time to Peak (h) | User Type |

|---|---|---|---|---|

| Schwope et al. | Blood | 191.0 | 2.0 | Heavy Users |

| Desrosiers et al. | Blood | 47.3 | 2.6 | Occasional Users |

| Kelly et al. | Plasma | 358.0 | 3.5 | Heavy Users |

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. These interactions can modulate biological pathways, leading to changes in cellular functions. The specific pathways involved depend on the functional groups present in the compound and their ability to bind to target molecules.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other benzo[c]chromene derivatives and pentyloxane analogs. These compounds share structural features with delta(1)-Tetrahydrocannabinol glucuronide but differ in the nature and position of their functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Actividad Biológica

Delta(1)-Tetrahydrocannabinol glucuronide (Δ(1)-THC-Glc) is a significant metabolite of delta(9)-tetrahydrocannabinol (Δ(9)-THC), the primary psychoactive compound in cannabis. Understanding the biological activity of Δ(1)-THC-Glc is crucial for elucidating its pharmacokinetics, effects on human physiology, and implications in drug testing. This article synthesizes findings from various studies to provide a comprehensive overview of Δ(1)-THC-Glc's biological activity.

Metabolism and Formation

Δ(1)-THC undergoes phase I metabolism, primarily converting into 11-hydroxy-Δ(9)-THC (11-OH-THC), which is psychoactive, and subsequently into Δ(9)-THC-COOH, which is non-psychoactive. During phase II metabolism, these compounds are further glucuronidated by UDP-glucuronosyltransferases (UGTs), particularly UGT1A9 and UGT1A10, leading to the formation of Δ(1)-THC-Glc and its various metabolites .

Key Findings on Glucuronidation

- Metabolite Identification : Studies have identified multiple glucuronide forms of Δ(9)-THC, including both alcoholic and phenolic glucuronides. The predominant metabolite identified in vivo was 11-OH-Δ(9)-THC-Glc .

- Enzymatic Activity : UGTs play a critical role in the glucuronidation process. Variations in UGT gene polymorphisms can significantly affect the metabolism rates of THC and its metabolites .

Pharmacokinetics

The pharmacokinetics of Δ(1)-THC-Glc are characterized by its stability and detection in biological matrices such as blood and urine. Studies indicate that glucuronides tend to be more stable than their parent compounds, providing a reliable marker for recent cannabis use .

| Parameter | Value |

|---|---|

| Maximum Concentration (μg/L) | 59.7 (post-smoking) |

| Elimination Half-Life (days) | 6.8 (heavy users) |

| Detection Rate | Higher post-cannabis use |

Case Studies

Several case studies have explored the implications of Δ(1)-THC-Glc in clinical settings:

- Study on Heavy Smokers : A study involving heavy cannabis smokers reported significantly higher concentrations of Δ(1)-THC-Glc compared to occasional users, suggesting a dose-dependent relationship with cannabis consumption .

- Controlled Administration : In controlled settings, participants exhibited varying molar ratios of glucuronides to free cannabinoids, indicating differences in metabolic response based on usage patterns .

Research indicates that Δ(1)-THC-Glc may exert its effects through several mechanisms:

- Interaction with Cannabinoid Receptors : Although primarily acting through non-specific interactions with cellular membranes, there is evidence suggesting that Δ(1)-THC may also interact with cannabinoid receptors, influencing neurotransmitter release and immune responses .

- Impact on Immune Function : THC has been shown to modulate immune responses, potentially affecting lymphocyte function and viral replication in certain contexts . This immunomodulatory effect could be relevant for understanding THC's therapeutic potential.

Stability and Detection

The stability of Δ(1)-THC-Glc in blood samples is a critical factor for drug testing and forensic analysis. Research has shown that while some cannabinoids degrade over time, Δ(1)-THC-Glc remains stable under controlled conditions for extended periods .

Propiedades

IUPAC Name |

(2S,3R,4S,5R,6S)-2-[[(6aR,10aR)-9-methyl-6a,10a-dihydro-6H-benzo[c]chromen-1-yl]oxy]-6-(1-hydroxy-1-methoxyethyl)-4-pentyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O8/c1-5-6-7-13-27(31)22(28)24(26(3,30)32-4)35-25(23(27)29)34-20-10-8-9-19-21(20)18-14-16(2)11-12-17(18)15-33-19/h8-12,14,17-18,22-25,28-31H,5-7,13,15H2,1-4H3/t17-,18+,22+,23-,24-,25+,26?,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHCUDQECQZMHU-PYOWHVGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1(C(C(OC(C1O)OC2=CC=CC3=C2C4C=C(C=CC4CO3)C)C(C)(O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@]1([C@@H]([C@H](O[C@H]([C@@H]1O)OC2=CC=CC3=C2[C@@H]4C=C(C=C[C@H]4CO3)C)C(C)(O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62726-09-4 | |

| Record name | delta(1)-Tetrahydrocannabinol glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062726094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.